molecular formula C18H23ClN4O B2539554 (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide CAS No. 899382-61-7

(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide

Cat. No.: B2539554
CAS No.: 899382-61-7
M. Wt: 346.86
InChI Key: AYCAHNNDKRFQBH-CCEZHUSRSA-N
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Description

“(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide” is a synthetic compound featuring a propenamide backbone with a cyano group at the α,β-unsaturated position. Its structure includes a 3-chlorophenyl-substituted piperazine moiety linked to the enamide via a methylene bridge. This compound shares structural motifs with pharmacologically active agents targeting receptors or enzymes modulated by piperazine derivatives, such as serotonin or dopamine receptors .

Key structural attributes:

  • Core: α,β-unsaturated cyanopropenamide (E-configuration).
  • Substituents:
    • N-butyl group on the amide nitrogen.
    • 4-(3-chlorophenyl)piperazine at the β-position.

Synthetic routes for analogous compounds often involve nucleophilic substitution or coupling reactions, as seen in and , where piperazine derivatives are introduced via acetyl or propionyl linkers .

Properties

IUPAC Name

(E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O/c1-2-3-7-21-18(24)15(13-20)14-22-8-10-23(11-9-22)17-6-4-5-16(19)12-17/h4-6,12,14H,2-3,7-11H2,1H3,(H,21,24)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCAHNNDKRFQBH-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CN1CCN(CC1)C2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/N1CCN(CC1)C2=CC(=CC=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the 3-chlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the cyanopropenamide moiety via a condensation reaction with an appropriate nitrile compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the nitrile group to an amine.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where the 3-chlorophenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide may exhibit antidepressant properties. Studies utilizing rodent models have shown that piperazine derivatives can modulate serotonin and dopamine pathways, which are crucial in mood regulation.

Antipsychotic Potential

The structural similarity to known antipsychotics suggests that this compound may also possess antipsychotic effects. In vitro studies have demonstrated that piperazine derivatives can interact with dopamine receptors, potentially reducing psychotic symptoms.

Anti-inflammatory Effects

Molecular docking studies have suggested that this compound could inhibit specific enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This inhibition could lead to reduced inflammation and pain relief, making it a candidate for further research in anti-inflammatory therapies.

Case Study 1: Behavioral Studies in Rodents

A study examined the effects of this compound on anxiety-like behavior in rodents. Results indicated a significant reduction in anxiety-related behaviors compared to control groups, suggesting potential anxiolytic properties.

Case Study 2: In Vitro Binding Affinity

Research conducted on the binding affinity of this compound to various neurotransmitter receptors revealed promising interactions with serotonin and dopamine receptors. These findings support the hypothesis that it may serve as a scaffold for developing new antidepressants or antipsychotics.

Mechanism of Action

The mechanism of action of (2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Biological Activity: NF1442’s high Ca²⁺-ATPase inhibition (IC₅₀ = 1.3 µM) suggests that 3-chlorophenylpiperazine derivatives with rigid cores (e.g., quinoline) exhibit enhanced target affinity .
  • Synthetic Yield : Piperazine-containing compounds like ND-7 (38% yield) and ND-8 (58% yield) show that substituent bulkiness impacts reaction efficiency .

Cyanopropenamide Analogues

Compound Name (CAS/ID) Substituents on Amide/Enamide Key Data Source
Target Compound N-butyl, 4-(3-chlorophenyl)piperazine E-configuration
5911-07-9 () N-(4-chlorophenyl), 1-(4-methoxyphenyl)pyrrole Z-configuration; CAS: 5911-07-9
EN300-2493034 () N-(4-chloro-3-sulfamoylphenyl), dioxaindan Mol. weight: 286.35; CAS: Not listed

Key Observations :

  • Stereochemistry : The E-configuration in the target compound may enhance stability compared to Z-isomers (e.g., 5911-07-9) due to reduced steric hindrance .

Pharmacological Profile Comparisons

While direct activity data for the target compound are absent in the evidence, structurally related compounds provide insights:

  • Ca²⁺-ATPase Inhibition: NF1442 (IC₅₀ = 1.3 µM) and NF1058 (IC₅₀ = 8.0 µM) demonstrate that 3-chlorophenylpiperazine derivatives with extended aromatic systems (e.g., quinoline) exhibit superior enzyme inhibition compared to simpler linkers .
  • Antibacterial Activity : ND-7 and ND-8 () show moderate activity against Gram-positive bacteria, suggesting the 3-chlorophenylpiperazine motif may contribute to antimicrobial properties .

Biological Activity

(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide is a compound that belongs to a class of piperazine derivatives, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₁₈ClN₃O
  • Molecular Weight : 281.76 g/mol

This structure features a piperazine ring, which is known for its role in various biological activities, including antipsychotic effects and interactions with neurotransmitter systems.

1. Antimicrobial Activity

Research has shown that compounds containing piperazine moieties exhibit significant antimicrobial properties. For instance, studies on similar piperazine derivatives have demonstrated varying degrees of activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 1.13 to 6.28 µM against urease, indicating promising antibacterial potential .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14 ± 0.003
7mBacillus subtilis0.63 ± 0.001
7nOther strains1.13 ± 0.003

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and urease, both of which are crucial targets in treating neurodegenerative diseases and gastrointestinal disorders, respectively. The piperazine derivatives have shown strong inhibitory effects with IC50 values significantly lower than those of standard drugs used in therapy .

3. Cytotoxicity and Antitumor Activity

Studies have indicated that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values ranging from 34 to >100 µM in tumor models, suggesting a potential role in cancer therapy . The mechanisms underlying this activity may involve interference with cellular proliferation pathways.

Cell LineCompoundIC50 (µM)
MDA-MB 2317d34.31
U-87 MG7c38.29

The biological activities of this compound can be attributed to its ability to interact with various receptors and enzymes:

  • Dopamine Receptor Modulation : Similar compounds have been noted for their high affinity towards dopamine D4 receptors, which implicates their potential use in treating psychiatric disorders .
  • Inhibition of Enzymatic Activity : The inhibition of AChE suggests that this compound may enhance cholinergic transmission, beneficial in conditions like Alzheimer's disease.

Case Studies

Several studies have explored the pharmacological profiles of piperazine derivatives:

  • Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against multiple bacterial strains, revealing that modifications to the piperazine structure significantly influenced antimicrobial potency.
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain structural modifications enhanced the antitumor activity of piperazine derivatives, leading to lower IC50 values when compared to standard treatments.

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